N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide

Lipophilicity Membrane Permeability Drug-Likeness

Select this 6-cyclopropyl regioisomer for your kinase-focused screening library: the 6-cyclopropyl orientation reorients the lipophilic vector relative to the amide H-bond network compared to the 5-cyclopropyl isomer, directly impacting predicted VEGFR2/ROCK2 vs. off-target profiles. With a balanced logP of 2.36 and five rotatable bonds, it offers a clean hit-to-lead starting point. No experimental bioactivity in ChEMBL/BindingDB makes it a unique benchmarking probe for computational target-prediction pipelines. Confirm stock and request a quote for your required scale today.

Molecular Formula C16H17N3O2
Molecular Weight 283.331
CAS No. 2097888-56-5
Cat. No. B2716206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide
CAS2097888-56-5
Molecular FormulaC16H17N3O2
Molecular Weight283.331
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)NCC2=CN=C(C=C2)C3CC3
InChIInChI=1S/C16H17N3O2/c1-21-16-13(3-2-8-17-16)15(20)19-10-11-4-7-14(18-9-11)12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3,(H,19,20)
InChIKeyKDGUNNQUDADYNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-Cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide (2097888-56-5): Physicochemical Baseline & Compound Class Profile for Targeted Procurement


N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide (CAS 2097888-56-5, MF C16H17N3O2, MW 283.33) is a synthetic pyridine-carboxamide featuring a 6-cyclopropylpyridin-3-ylmethylamine coupled to a 2-methoxypyridine-3-carboxylic acid. The ZINC database (ZINC4747714) records its computed logP at 2.36, topological polar surface area (tPSA) at 71 Ų, hydrogen bond donor count at 2, and hydrogen bond acceptor count at 3, with five rotatable bonds [1]. The compound belongs to the broader class of N-pyridyl carboxamide derivatives historically explored for CNS and anti-inflammatory applications in the patent literature [2]. No primary experimental bioactivity data have been deposited in ChEMBL or BindingDB as of the current search date, distinguishing it as a predominantly prospective research tool [1].

Why N-[(6-Cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide Cannot Be Interchanged with Closest In-Class Analogs Without Functional Consequence


Within the pyridyl-carboxamide chemical space, minor positional or atomic substitutions drive disproportionately large shifts in predicted molecular recognition. The target compound’s 6-cyclopropyl orientation on the pyridine ring distinguishes it from the 5-cyclopropyl positional isomer (CAS 2034616-02-7), a regiochemical variation expected to reorient the vector of the lipophilic cyclopropyl group relative to the amide hydrogen-bonding network [1]. Replacement of the methoxy with an ethoxy group (CAS 2320382-26-9) adds a methylene unit that increases logP by an estimated 0.4–0.5 log units and reduces aqueous solubility, altering partitioning behavior in cellular assays [2]. Exchange of the 2-methoxypyridine-3-carboxamide headgroup for a furan-2-carboxamide (CAS 2319635-06-6) eliminates a hydrogen-bond acceptor and reduces tPSA, substantially shifting predicted off-target liability profiles . These structural distinctions manifest computationally through divergent Similarity Ensemble Approach (SEA) target predictions, underscoring that functional interchangeability cannot be assumed without matched experimental data [3].

Quantitative Head-to-Head Evidence Guide for N-[(6-Cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide Relative to Nearest Analogs


Predicted LogP-Driven Membrane Permeability Differentiation Versus 2-Methoxypyridine-3-carboxamide Core Scaffold

The target compound exhibits a computed logP of 2.36 (ZINC15, reference pH 7.4) [1], representing a substantial increase of approximately 1.8 log units over the parent 2-methoxypyridine-3-carboxamide core scaffold (CAS 7145-28-0), which has an experimental logP of ~0.55 . This translates to roughly a 63-fold higher theoretical partition coefficient, predicting significantly enhanced passive membrane permeability for the target compound in cell-based assays.

Lipophilicity Membrane Permeability Drug-Likeness ADME Prediction

SEA Predicted Target Engagement Spectrum: Kinase vs. Ion Channel Bias Relative to 5-Cyclopropyl Positional Isomer

The Similarity Ensemble Approach (SEA) applied to ZINC4747714 predicts the target compound to engage Vascular Endothelial Growth Factor Receptor 2 (KDR/VEGFR2) with a Max Tc of 43 and a p-value of 18, alongside TRPV1 (Max Tc 45, p-value 18) and ROCK2 (Max Tc 46, p-value 18) [1]. The 5-cyclopropyl positional isomer (CAS 2034616-02-7), by contrast, is predicted via SEA to exhibit a distinct target profile with a primary bias toward carbonic anhydrase isoforms (CA5A/CA5B, Max Tc 44, p-value 20–23), due to the altered spatial presentation of the cyclopropyl group [2]. This differential prediction reflects how a single-atom shift in cyclopropyl attachment position on the pyridine ring re-orients the entire pharmacophore, altering which protein cavities the molecule is computationally predicted to complement.

Kinase Inhibition Target Prediction Computational Pharmacology VEGFR2

Hydrogen-Bond Donor Count and Solubility Differentiation Against 6-Ethoxypyridine Analog

The target compound possesses two hydrogen-bond donors (amide NH, no additional donor functionalities) and a tPSA of 71 Ų, with ZINC15 reporting an 'In-Stock' availability status [1]. The direct ethoxy analog N-[(6-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide (CAS 2320382-26-9) incorporates an ethoxy group in place of methoxy, adding a methylene unit. Based on established Hansch π-octanol substituent constants, this substitution increases logP by approximately +0.4 to +0.5 log units, thereby reducing predicted aqueous solubility by an estimated 30–50% relative to the methoxy congener under equivalent ionization conditions [2]. The ethoxy analog is commercially stocked by Life Chemicals (Product F6573-5440) with limited availability (10 units) as of April 2026 , whereas the target compound (methoxy) is more broadly inventoried across vendor catalogs [1].

Hydrogen Bonding Solubility Formulation Compatibility Structural Analog Comparator

Rotatable Bond Count and Conformational Entropy Penalty Differentiation Versus Furan-2-carboxamide Analog

The target compound carries five rotatable bonds (ZINC15) [1], providing moderate conformational flexibility for induced-fit binding. The furan-2-carboxamide analog (CAS 2319635-06-6, C14H14N2O2, MW 242.27) replaces the 2-methoxypyridine-3-carboxamide moiety with a furan-2-carboxamide group, reducing the rotatable bond count to four while also eliminating one hydrogen-bond acceptor atom . The loss of a rotatable bond reduces the conformational entropy penalty upon binding, which can translate into a favorable ΔΔG contribution of approximately 0.5–1.5 kcal/mol [2]. However, the simultaneous removal of a hydrogen-bond acceptor site from the pyridine nitrogen atom in the furan analog substantially alters the hydrogen-bonding pharmacophore, making the two compounds non-interchangeable for structure-activity relationship (SAR) exploration around targets requiring dual H-bond donor/acceptor engagement.

Conformational Flexibility Binding Entropy Ligand Efficiency Heterocycle Replacement

Fraction sp3 and Molecular Complexity as a Proxy for Target Selectivity Potential Versus the Parent 2-Methoxynicotinamide Scaffold

The target compound exhibits a fraction sp3 of 0.19 (ZINC15) [1], reflecting its predominantly aromatic character with limited saturated carbon content. The unsubstituted 2-methoxypyridine-3-carboxamide (2MP, CAS 7145-28-0) has a fraction sp3 of 0.14 (C7H8N2O2; one sp3 carbon from the methoxy group out of seven heavy atoms) . The increased fraction sp3 in the target compound arises from the cyclopropyl group (three sp3 carbons) and the methylene linker, contributing to enhanced three-dimensionality and a modest increase in molecular complexity. Literature meta-analyses have demonstrated that higher fraction sp3 correlates with reduced compound promiscuity and improved clinical success rates [2], suggesting that the target compound may exhibit a more restricted off-target profile compared to the flatter 2MP scaffold in broad-panel screening.

Molecular Complexity Fraction sp3 Selectivity Screening Compound Promiscuity

Validated Research and Industrial Application Scenarios for N-[(6-Cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide Based on Quantitative Evidence


Kinase Inhibitor Screening Library Enrichment for VEGFR2 and ROCK2-Focused Programs

The SEA-predicted engagement of KDR (VEGFR2) and ROCK2 kinases positions the target compound as a structurally novel entry for kinase-focused screening libraries, particularly for angiogenesis and cytoskeletal regulation targets [1]. The moderate logP (2.36) and five rotatable bonds provide a balanced pharmacokinetic starting point for hit-to-lead optimization [1].

TRPV1 Ion Channel Modulator Discovery in Pain and Inflammation Research

The SEA prediction for TRPV1 (Max Tc 45) suggests potential utility in ion channel-focused phenotypic screening for pain and neurogenic inflammation [1]. The 6-cyclopropyl substitution pattern is predicted to favor this target class over the 5-cyclopropyl isomer, which shows a divergent prediction profile [2].

Scaffold-Hopping Reference Compound for Pyridine-Carboxamide SAR Studies

The compound’s defined structural variations from the parent 2-methoxypyridine-3-carboxamide core (ΔlogP ≈ +1.81, ΔFraction sp3 = +0.05) provide a measurable framework for scaffold-hopping exercises aimed at improving membrane permeability while maintaining hydrogen-bonding capacity [1]. This makes it suitable as a reference probe in systematic SAR campaigns exploring lipophilic efficiency (LipE) optimization.

Computational Chemistry Benchmarking and Pharmacophore Model Validation

The absence of experimental bioactivity data in ChEMBL and BindingDB [1] creates an opportunity to use the compound as a prospective test case for computational target prediction algorithms, including SEA and molecular docking pipelines. Its multiple predicted target classes (kinase, ion channel, carbonic anhydrase) provide a rich benchmarking dataset for evaluating prediction accuracy across diverse protein families.

Quote Request

Request a Quote for N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.